
2-(2,6-dioxopiperidin-1-yl)-N-(3-(4-fluorophenoxy)benzyl)ethanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,6-dioxopiperidin-1-yl)-N-(3-(4-fluorophenoxy)benzyl)ethanesulfonamide, commonly known as Compound X, is a synthetic compound that has been extensively studied for its potential applications in scientific research. It belongs to the family of sulfonamide compounds and has been shown to exhibit a wide range of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of Compound X is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors. For example, it has been shown to inhibit carbonic anhydrase by binding to the zinc ion in the active site of the enzyme. This inhibition leads to a decrease in the production of bicarbonate ions, which can be beneficial in the treatment of certain diseases such as glaucoma.
Biochemical and Physiological Effects:
Compound X has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce blood pressure in animal models by inhibiting angiotensin-converting enzyme. It has also been shown to have potent antioxidant activity, which can be beneficial in the treatment of various oxidative stress-related diseases. Additionally, it has been shown to have neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Compound X is its potent inhibitory activity against various enzymes and receptors. This makes it a promising candidate for the development of new drugs for the treatment of various diseases. However, one of the limitations of using Compound X in lab experiments is its relatively high cost compared to other compounds with similar inhibitory activity.
Zukünftige Richtungen
There are several future directions for the study of Compound X. One potential direction is the development of new drugs for the treatment of various diseases based on its inhibitory activity against various enzymes and receptors. Another potential direction is the study of its neuroprotective effects and its potential use in the treatment of neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of Compound X and its potential applications in scientific research.
Conclusion:
In conclusion, Compound X is a promising synthetic compound that has been extensively studied for its potential applications in scientific research. Its potent inhibitory activity against various enzymes and receptors makes it a promising candidate for the development of new drugs for the treatment of various diseases. Further studies are needed to fully understand its mechanism of action and its potential applications in scientific research.
Synthesemethoden
The synthesis of Compound X involves the reaction of 2,6-dioxopiperidine-1-carboxylic acid with 3-(4-fluorophenoxy)benzylamine in the presence of thionyl chloride. The resulting intermediate is then reacted with ethanesulfonyl chloride to obtain the final product. The synthesis of Compound X has been optimized to yield high purity and yield.
Wissenschaftliche Forschungsanwendungen
Compound X has been extensively studied for its potential applications in scientific research. It has been shown to exhibit potent inhibitory activity against various enzymes and receptors, including carbonic anhydrase, angiotensin-converting enzyme, and dopamine receptors. This makes it a promising candidate for the development of new drugs for the treatment of various diseases.
Eigenschaften
IUPAC Name |
2-(2,6-dioxopiperidin-1-yl)-N-[[3-(4-fluorophenoxy)phenyl]methyl]ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O5S/c21-16-7-9-17(10-8-16)28-18-4-1-3-15(13-18)14-22-29(26,27)12-11-23-19(24)5-2-6-20(23)25/h1,3-4,7-10,13,22H,2,5-6,11-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFHOZUGPKDOERY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C(=O)C1)CCS(=O)(=O)NCC2=CC(=CC=C2)OC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 3-[7-(2-methoxy-2-oxoethoxy)-4-methyl-2-oxochromen-3-yl]propanoate](/img/structure/B2950004.png)
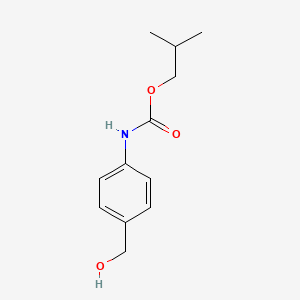
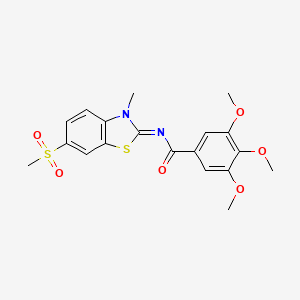
![8-Phenyl-2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine](/img/structure/B2950008.png)
![N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]furan-2-carboxamide](/img/structure/B2950013.png)
![1-[6-(Difluoromethyl)pyridin-3-YL]ethan-1-one](/img/structure/B2950014.png)
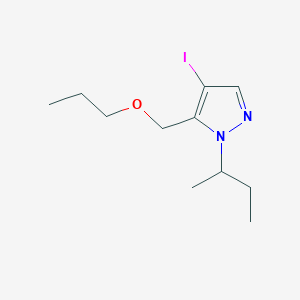
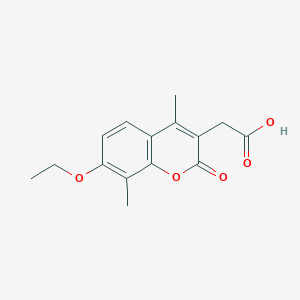

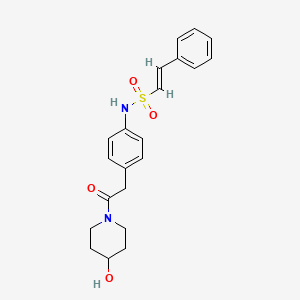

![N-{2-[(4-chlorophenyl)sulfonyl]ethyl}-3-(phenylsulfonyl)propanamide](/img/structure/B2950025.png)
![{6-Oxa-2-azaspiro[3.4]octan-7-yl}methanol](/img/structure/B2950026.png)
![3-(4-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-cyclopropylpropanamide](/img/structure/B2950027.png)